

Application Note: In Vitro Autoubiquitination Assay for SP-141

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Compound of Interest

Compound Name: SP-141

Cat. No.: B610929

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Abstract

This document provides a detailed protocol for an in vitro autoubiquitination assay to characterize the E3 ubiquitin ligase activity of the Speckled Protein 140 (**SP-141**). **SP-141** is a chromatin reader predominantly expressed in immune cells, and mutations in the SP140 gene are linked to various immunological diseases.[1] Understanding its potential role as an E3 ligase is crucial for elucidating its function in immune regulation and pathology. This protocol outlines the necessary reagents, step-by-step instructions for the assay, and methods for data analysis.

Introduction

Ubiquitination is a critical post-translational modification where ubiquitin, a small regulatory protein, is attached to substrate proteins.[2][3] This process is orchestrated by a sequential enzymatic cascade involving a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[2][3][4][5] The E3 ligase is responsible for substrate specificity, transferring ubiquitin from the E2 to the target protein.[5][6] Many E3 ligases can catalyze their own ubiquitination, a process known as autoubiquitination, which serves as a hallmark of their enzymatic activity.[7][8]

SP-140 is a member of the Speckled Protein (SP) family and functions as a chromatin regulator, playing a key role in gene silencing and establishing immune cell identity.[1] Given its

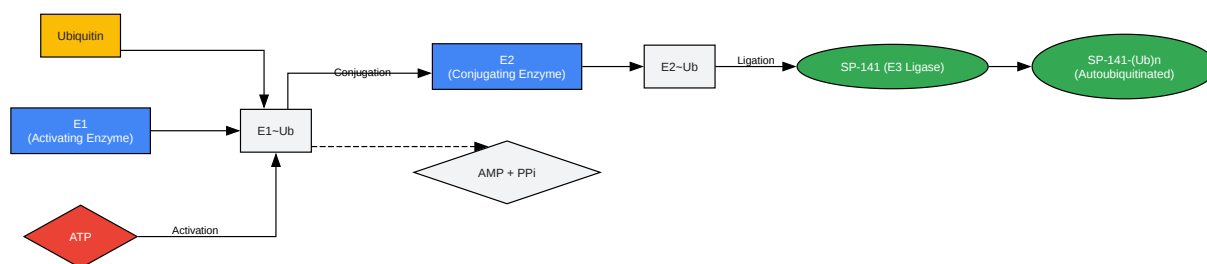
association with immune-mediated diseases, investigating its enzymatic functions is of high interest. This protocol provides a robust method to determine the autoubiquitination activity of recombinant **SP-141** in a controlled in vitro setting.

Principle of the Assay

The in vitro autoubiquitination assay reconstitutes the initial steps of the ubiquitination cascade using purified, recombinant components. The assay measures the ability of **SP-141** (the E3 ligase) to catalyze the covalent attachment of ubiquitin to itself in the presence of an E1 activating enzyme, an E2 conjugating enzyme, ubiquitin, and ATP. The reaction products are then separated by size using SDS-PAGE and visualized by Western blotting. Autoubiquitination is detected as a ladder of higher molecular weight bands corresponding to mono- and poly-ubiquitinated **SP-141**.

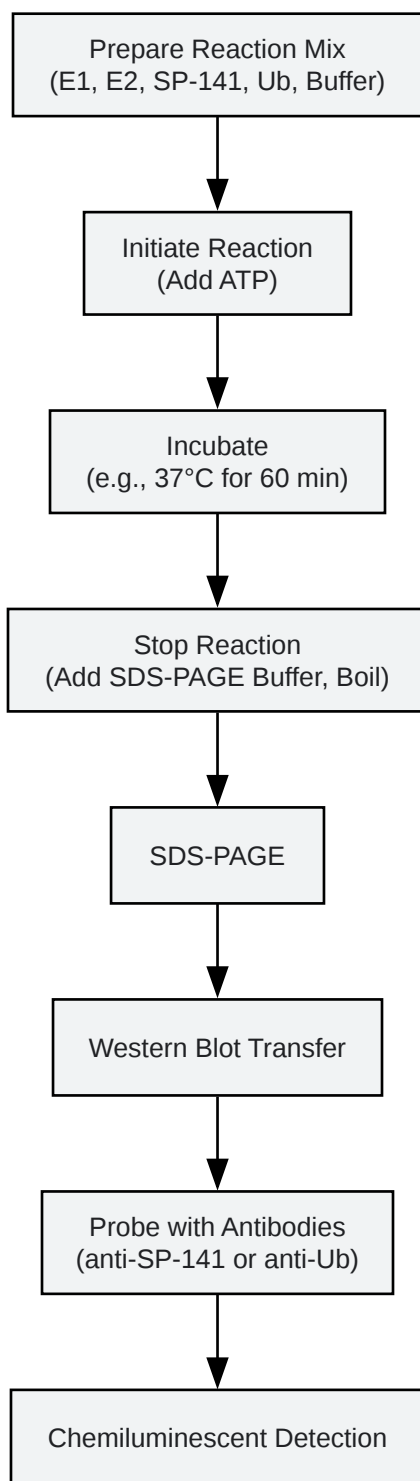
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the ubiquitination cascade and the experimental workflow for the **SP-141** autoubiquitination assay.



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Caption: The Ubiquitination Cascade for **SP-141** Autoubiquitination.



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